3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide
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Overview
Description
3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxan-4-yl Group: The oxan-4-yl group can be synthesized through the reaction of a suitable epoxide with a thiol compound under basic conditions.
Amide Formation: The final step involves the formation of the amide bond through the reaction of the thiophene derivative with an appropriate amine under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler thiophene derivative with a single thiophene ring.
Benzothiophene: Contains a fused benzene and thiophene ring, used in pharmaceuticals and materials science.
Dibenzothiophene: Consists of two benzene rings fused to a thiophene ring, used in organic electronics.
Uniqueness
3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide is unique due to its combination of a thiophene ring, an oxan-4-yl group, and an amide linkage. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-13-8-12-23-15(13)4-5-17(20)19-18(16-3-2-11-22-16)14-6-9-21-10-7-14/h2-3,8,11-12,14,18H,4-7,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDCMXQYRRYJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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